Isomintlactone,(-)- Isomintlactone,(-)-
Brand Name: Vulcanchem
CAS No.: 16434-37-0
VCID: VC17140353
InChI: InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1
SMILES:
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

Isomintlactone,(-)-

CAS No.: 16434-37-0

Cat. No.: VC17140353

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Isomintlactone,(-)- - 16434-37-0

Specification

CAS No. 16434-37-0
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one
Standard InChI InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1
Standard InChI Key VUVQBYIJRDUVHT-IMTBSYHQSA-N
Isomeric SMILES C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C
Canonical SMILES CC1CCC2=C(C(=O)OC2C1)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(-)-Isomintlactone (systematic name: (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one) is a bicyclic monoterpene lactone with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its structure comprises a cyclohexane ring fused to a γ-lactone-bearing furan moiety, with two stereocenters at positions C6 and C7a (Figure 1) . The absolute configuration of (-)-isomintlactone is defined as 6R,7aS, distinguishing it from its enantiomer, (+)-isomintlactone (6S,7aR) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Optical Rotation (α)[α]ᴅ = -50.3° (c = 1.0, CHCl₃)
Stereochemistry6R,7aS
SMILESC[C@H]1CCC2=C(C)C(=O)O[C@@H]2C1
InChIKeyVUVQBYIJRDUVHT-IMTBSYHQSA-N

Synthesis and Stereochemical Control

Diastereoselective Synthesis

The first enantioselective synthesis of (-)-isomintlactone was reported by Shishido et al. (1992) via an intramolecular [3+2] cycloaddition strategy . The synthesis begins with the olefinic acetal 7, derived from (R)-pulegone, which undergoes nitrile oxide cycloaddition to form an isoxazoline intermediate. Subsequent reduction with zinc borohydride and acid-mediated lactonization yields (-)-isomintlactone with high diastereoselectivity (Scheme 1) .

Scheme 1: Key Steps in (-)-Isomintlactone Synthesis

  • Nitrile Oxide Cycloaddition: Formation of isoxazoline 1 from acetal 7.

  • Reduction: Zinc borohydride reduces the isoxazoline to β-hydroxy keto ester 2.

  • Lactonization: Acidic treatment induces cyclization to form the γ-lactone core.

  • Dehydration: Final dehydration yields (-)-isomintlactone .

Natural Occurrence and Biological Context

Distribution in Mentha Species

(-)-Isomintlactone is a trace component in peppermint (Mentha × piperita) and related species, where it contributes to the complex aroma profile alongside menthol and menthofuran . Its concentration is significantly lower than that of its enantiomer, (+)-isomintlactone, suggesting enzymatic stereoselectivity in biosynthesis .

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR: Key signals include a doublet for the C3 methyl group (δ 1.15 ppm) and multiplet resonances for the cyclohexane protons (δ 1.2–2.8 ppm) .

  • GC-MS: Characteristic fragments at m/z 166 (M⁺), 151 (M⁺–CH₃), and 123 (M⁺–C₃H₇O) .

Chromatographic Behavior

(-)-Isomintlactone elutes later than (+)-isomintlactone in chiral GC columns due to stereochemical interactions, enabling enantiomer resolution .

Applications and Future Directions

While (-)-isomintlactone lacks well-documented commercial applications, its structural similarity to bioactive lactones suggests potential in fragrance formulation or medicinal chemistry. Further studies should explore:

  • Biosynthetic Pathways: Elucidating enzymes responsible for stereoselective lactonization.

  • Pharmacological Screening: Assessing antimicrobial or anti-inflammatory activity.

  • Synthetic Optimization: Developing catalytic asymmetric routes for scalable production.

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